![molecular formula C14H20N2O3 B3829451 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime](/img/structure/B3829451.png)
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime
Vue d'ensemble
Description
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime, also known as ABT-639, is a novel chemical compound that has shown potential in scientific research applications. It belongs to the class of benzisoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. T-type calcium channels are expressed in various regions of the brain and are involved in the regulation of neuronal excitability (5). By blocking these channels, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime reduces the transmission of pain signals and anxiety-related behaviors.
Biochemical and Physiological Effects:
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain. It has also been shown to reduce anxiety-related behaviors in animal models (6). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have a good safety profile and does not produce significant side effects (7).
Avantages Et Limitations Des Expériences En Laboratoire
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has several advantages for lab experiments. It has a good safety profile and does not produce significant side effects, making it a suitable candidate for studying the effects of blocking T-type calcium channels. However, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime. One area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on different types of pain, such as neuropathic pain. Additionally, future research could focus on developing more efficient synthesis methods for 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime to increase its yield and solubility.
In conclusion, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is a novel chemical compound that has shown potential in scientific research applications. It selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain and has a good safety profile. Future research could focus on studying the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders and developing more efficient synthesis methods.
References:
1. S. L. Johnson, et al., Bioorg. Med. Chem. Lett., 2013, 23, 4940-4943.
2. H. Lee, et al., Eur. J. Pharmacol., 2018, 818, 435-443.
3. R. A. Volkers, et al., Epilepsy Res., 2013, 107, 279-285.
4. S. L. Johnson, et al., Eur. J. Pharmacol., 2015, 761, 303-311.
5. T. Perez-Reyes, Pharmacol. Rev., 2003, 55, 579-581.
6. H. Lee, et al., Neuropharmacology, 2019, 146, 1-9.
7. K. J. O'Connell, et al., J. Pharmacol. Exp. Ther., 2016, 356, 541-553.
Applications De Recherche Scientifique
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential in treating pain and anxiety. It has been shown to selectively block T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors (2). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has also been studied for its potential in treating epilepsy and other neurological disorders (3). Additionally, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain (4).
Propriétés
IUPAC Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-6-10-13-11(16-18-9(2)17)7-14(3,4)8-12(13)19-15-10/h5-8H2,1-4H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINHGLSHWPVJF-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.